REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N:10]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:11]=[O:12]>C(COC)OC>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:11](=[O:12])[NH:10][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:3][CH:4]=1)#[N:7]
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Name
|
|
Quantity
|
2.74 g
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Type
|
reactant
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Smiles
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NC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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N(=C=O)CC(=O)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(OC)COC
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
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Smiles
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C(OC)COC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The product is filtered off
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Type
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WASH
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Details
|
washed with dimethoxyethane
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Name
|
|
Type
|
|
Smiles
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C(#N)C1=CC=C(C=C1)NC(NCC(=O)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |